molecular formula C25H25N3O2S B10811144 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide

2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide

Cat. No.: B10811144
M. Wt: 431.6 g/mol
InChI Key: BXUWNYZRSCFWPO-UHFFFAOYSA-N
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Description

2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide is a complex organic compound belonging to the spiro-quinazoline family This compound is characterized by its unique spirocyclic structure, which includes a quinazoline moiety fused with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide typically involves multiple steps. One common method starts with the condensation of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate, leading to the formation of 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo[h]quinazoline-5,1′-cycloalkanes) . This intermediate can then be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanylacetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups at the sulfanylacetamide position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide is not well-studied. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The quinazoline moiety is known to interact with kinase enzymes, which could be a potential pathway for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide lies in its specific spirocyclic structure and the presence of the sulfanylacetamide group. This combination of features is not commonly found in other similar compounds, making it a valuable molecule for further research and development .

Properties

IUPAC Name

2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c26-20(29)16-31-24-27-22-19-12-6-5-9-17(19)15-25(13-7-2-8-14-25)21(22)23(30)28(24)18-10-3-1-4-11-18/h1,3-6,9-12H,2,7-8,13-16H2,(H2,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUWNYZRSCFWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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